molecular formula C10H4F2O4 B13704817 6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic Acid

6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic Acid

Cat. No.: B13704817
M. Wt: 226.13 g/mol
InChI Key: NKZYUHLIVFNKJO-UHFFFAOYSA-N
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Description

6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic acid (CAS: 215868-31-8) is a fluorinated coumarin derivative with the molecular formula C₁₀H₄F₂O₅ and a molecular weight of 242.13 g/mol . The compound features a chromene (benzopyran) backbone substituted with two fluorine atoms at positions 6 and 8, a ketone group at position 2, and a carboxylic acid moiety at position 2. Its structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. Storage recommendations (2–8°C, sealed in dry conditions) suggest sensitivity to moisture and thermal degradation .

Properties

Molecular Formula

C10H4F2O4

Molecular Weight

226.13 g/mol

IUPAC Name

6,8-difluoro-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H4F2O4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14)

InChI Key

NKZYUHLIVFNKJO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-difluoro-2-oxo-2H-chromene-3-carboxylic acid typically involves the derivatization of coumarin compoundsThe reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as halogenation, cyclization, and oxidation to achieve the desired fluorinated chromene structure. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, substituted chromenes, and quinones, depending on the reaction type and conditions .

Scientific Research Applications

6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and materials.

    Biology: The compound serves as a fluorescent probe for detecting and quantifying biological molecules due to its inherent fluorescence properties.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and anticancer agents.

    Industry: It is utilized in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic materials

Mechanism of Action

The mechanism of action of 6,8-difluoro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application, such as enzyme inhibition in biological systems or electron transport in optoelectronic devices .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects and Molecular Properties

The substitution pattern on the chromene scaffold significantly influences physicochemical properties and reactivity. Key analogues include halogenated (Cl, Br) and hydroxyl/methoxy variants (Table 1).

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions)
6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic acid 215868-31-8 C₁₀H₄F₂O₅ 242.13 6-F, 8-F, 2-Oxo, 3-COOH
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 2199-86-2 C₁₀H₄Cl₂O₄ 259.04 6-Cl, 8-Cl, 2-Oxo, 3-COOH
6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid 855286-71-4 C₁₀H₆Br₂O₃ 353.97 6-Br, 8-Br, 2-Oxo, 3-COOH
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid - C₁₀H₆O₅ 206.15 7-OH, 2-Oxo, 3-COOH

Key Observations :

  • Halogen Size and Electronegativity : Fluorine’s small atomic radius and high electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to Cl/Br. This enhances stability and reactivity in electrophilic substitutions .
  • Molecular Weight : Brominated derivatives exhibit higher molecular weights due to Br’s larger atomic mass, which may reduce solubility in polar solvents .
Table 2: Hazard Comparison
Compound GHS Hazard Statements Signal Word Precautionary Measures
6,8-Difluoro variant H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) Warning Avoid inhalation; use PPE
6,8-Dichloro variant Likely similar to dichloro analogues (exact H-codes unspecified in evidence) - First-aid for inhalation critical
6,8-Dibromo variant Data not available in provided evidence - Assume heightened toxicity due to Br

Analysis :

  • The difluoro compound’s H335 (respiratory irritation) suggests volatility, necessitating controlled handling .
  • Chlorinated analogues may pose higher environmental persistence risks due to Cl’s stability .

Biological Activity

6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene family. This compound is characterized by the presence of two fluorine atoms at the 6th and 8th positions, a ketone group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of 6,8-difluoro-2-oxo-2H-chromene-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine substituents enhance its binding affinity to target proteins, which may lead to modulation or inhibition of their activities. The compound's mechanism can involve:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, promoting programmed cell death.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.

Anticancer Properties

Recent studies have demonstrated that 6,8-difluoro-2-oxo-2H-chromene-3-carboxylic acid exhibits significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro assays revealed that this compound has cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 µM to 25 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-715Doxorubicin10
A54920Doxorubicin12

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated through COX inhibition assays. It was found that:

  • Inhibition of COX Enzymes : The compound inhibited COX-2 activity with an IC50 value of approximately 5 µM, suggesting a strong anti-inflammatory effect.

Case Studies

  • Study on Breast Cancer Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound and observed significant apoptosis induction as evidenced by flow cytometry analysis. The results indicated that treatment with 20 µM led to over 50% apoptosis after 48 hours, highlighting its potential as an anticancer agent.
  • Antimicrobial Assays :
    • In a study assessing antimicrobial properties, 6,8-difluoro-2-oxo-2H-chromene-3-carboxylic acid displayed inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 25 µg/mL respectively. These findings suggest its potential application in treating bacterial infections .

Comparative Analysis with Similar Compounds

The biological activity of 6,8-difluoro derivatives can be compared with other halogenated chromenes:

Compound IC50 (µM) Activity Type
6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic Acid15Anticancer
6,8-Dichloro derivative25Anticancer
Unsubstituted chromene>50Anticancer

This comparison indicates that the introduction of fluorine atoms significantly enhances the biological activity of chromene derivatives.

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